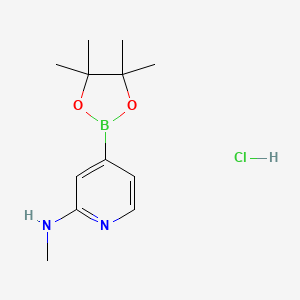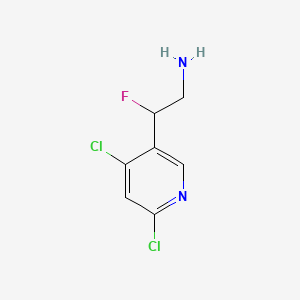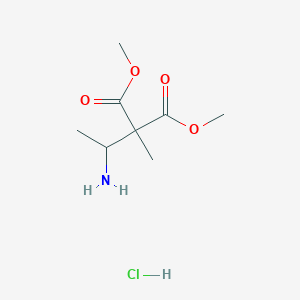
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride is a chemical compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride involves multiple steps. The starting materials typically include dimethyl malonate and an appropriate amine. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of large reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often require specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride include other aminoethyl derivatives and dimethyl malonate derivatives. These compounds share structural similarities and may exhibit comparable properties and reactivity.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H16ClNO4 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
dimethyl 2-(1-aminoethyl)-2-methylpropanedioate;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c1-5(9)8(2,6(10)12-3)7(11)13-4;/h5H,9H2,1-4H3;1H |
InChI-Schlüssel |
OXEJXVVOZGQCAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C(=O)OC)C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


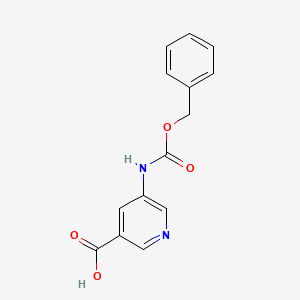
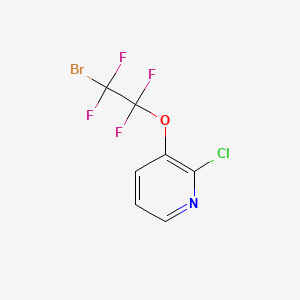
![2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B15312966.png)

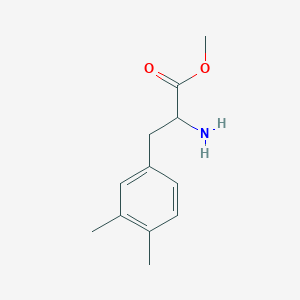
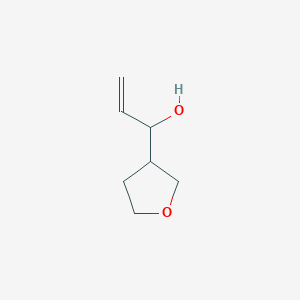
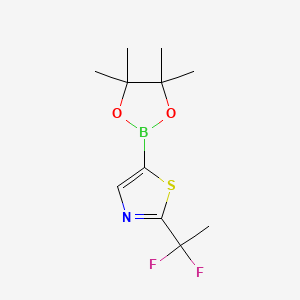
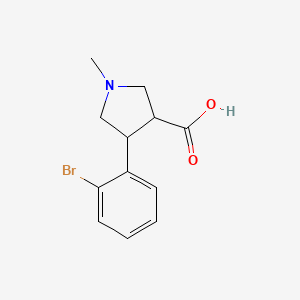
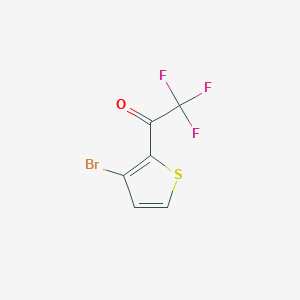
aminehydrochloride](/img/structure/B15313028.png)


